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Executive Summary

Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract
infections in infants and young children, representing a significant unmet medical need.
Sisunatovir (formerly RV521), an orally bioavailable small molecule, emerged as a promising
therapeutic candidate by specifically targeting the RSV fusion (F) protein, a critical component
for viral entry into host cells. Preclinical and initial clinical data in adults demonstrated potent
antiviral activity and a favorable safety profile. This document provides a detailed technical
overview of sisunatovir, summarizing its mechanism of action, preclinical data, clinical trial
designs in pediatric populations, and the experimental protocols utilized in its evaluation. While
the pediatric clinical program was ultimately discontinued for strategic reasons, the data
generated provides valuable insights for future RSV therapeutic development.

Mechanism of Action: Inhibition of RSV F-Protein-
Mediated Fusion

Sisunatovir is a potent RSV fusion inhibitor[1]. It is designed to block the replication of RSV by
preventing the F-protein from mediating the fusion of the viral envelope with the host cell
membrane[2][3]. This action is crucial as the F-protein, a class | fusion protein, facilitates viral
entry, which is the first step in the viral lifecycle[4].
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The RSV F protein exists in a metastable prefusion conformation that, upon triggering,
undergoes a series of irreversible conformational changes|[1]. This process extends the
hydrophobic fusion peptide, inserting it into the target cell membrane. The protein then refolds,
bringing the viral and host membranes together to facilitate fusion and release of the viral
genome into the cytoplasm[1]. Sisunatovir binds to a hydrophobic cavity within the F protein,
stabilizing it in its prefusion state and preventing the conformational changes necessary for
membrane fusion[4]. This effectively halts viral entry and subsequent replication[4].
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Caption: Sisunatovir's mechanism of action against RSV.

Preclinical and Non-Clinical Data

Sisunatovir demonstrated potent antiviral activity across a range of preclinical models. In vitro
studies confirmed its efficacy against both RSV A and B subtypes, and in vivo studies in animal

models showed significant reductions in viral titers.

Table 1: In Vitro Efficacy of Sisunatovir

Parameter Cell Line RSV Subtype Value Reference
Panel of A& B
Mean ICso HEp-2 ) 1.2 nM [3]
strains
RSV-A clinical
ICso Range HEp-2 ) 0.3-10.4nM [5]
isolates (n=20)
RSV-B clinical
ICso Range HEp-2 0.1-2.1nM [5]

isolates (N=16)

Table 2: Preclinical PI Kineti [ Sj :

Species Oral Bioavailability = Key Finding Reference
] o Highly efficient
Various Preclinical o
] 42% to >100% penetration into lung [3]
Species )
tissue

Demonstrated antiviral
Balb/C Mouse Not Specified efficacy in RSV [3]
infection model

Clinical Development in Human Populations

Sisunatovir progressed to clinical trials in both adult and pediatric populations. The adult
human challenge study provided crucial proof-of-concept for its antiviral efficacy.
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Phase 2a Human Challenge Study (Healthy Adults)

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy
adults experimentally infected with RSV-A[5]. Participants received sisunatovir (200 mg or 350
mg) or a placebo orally twice daily for five days[6]. The study met its primary and secondary
endpoints, demonstrating significant antiviral effects and clinical improvement.

Table 3: Efficacy Results from Phase 2a Adult Human
Challenge Study (NCT03258502)

200 mg 350 mg

. ] ) ] ) Placebo P-value (vs.
Endpoint Sisunatovir  Sisunatovir Reference
Group Placebo)
Group Group
Mean AUC
Viral Load
224.35 185.26 501.39 P=0.007 [5]
(logzo
PFUe/mL-h)
Mean Peak
Viral Load
3.47 3.17 4.77 P=0.031 [5]
(log1o
PFUe/mL)
AUC Total o o
Significant Significant
Symptom ) ] P=0.009 [5]
Reduction Reduction
Score
Daily Nasal o o
Significant Significant
Mucus ) ] - P=0.038 [5]
] Reduction Reduction
Weight

Pediatric Clinical Program: The REVIRAL1 Study

The REVIRALL study (NCT04225897) was a global, three-part adaptive Phase 2 trial designed
to evaluate sisunatovir in infants aged 1 to 36 months hospitalized with RSV lower respiratory
tract infections[2][4]. The study aimed to assess safety, tolerability, pharmacokinetics (PK), and

antiviral effects[4].
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e Part A: An open-label, single-dose stage to evaluate safety and PK[1].

o Part B: Arandomized, double-blind, placebo-controlled stage to assess safety, PK, and
antiviral activity with five days of twice-daily dosing[2].

e Part C: A planned randomized, double-blind, placebo-controlled stage to further assess
safety, antiviral activity, and clinical improvement[2].

Following a review of Part A data, the Data Safety Monitoring Committee (DSMB) confirmed a
favorable safety and PK profile, recommending progression to Part B[2][7]. However, Pfizer,
after acquiring ReViral, later terminated the development of sisunatovir, including the
REVIRAL1 trial, due to "strategic considerations" and "ongoing challenges," which included a
noted drug-drug interaction with antacids[8]. No safety concerns were cited for the
termination[8]. Consequently, detailed quantitative efficacy and PK data from the pediatric
cohorts are not publicly available.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.biospace.com/reviral-announces-positive-recommendation-by-the-data-safety-monitoring-committee-to-continue-the-phase-2-clinical-study-of-sisunatovir-for-treatment-of-respiratory-syncytial-virus-infections-in-hospitalized-infants
https://www.clinicaltrialsarena.com/news/reviral-paediatric-trial-sisunatovir/
https://www.clinicaltrialsarena.com/news/reviral-paediatric-trial-sisunatovir/
https://www.clinicaltrialsarena.com/news/reviral-paediatric-trial-sisunatovir/
https://www.pfizer.com/news/press-release/press-release-detail/pfizer-acquire-reviral-and-its-respiratory-syncytial-virus
https://www.benchchem.com/product/b610609?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/ongoing-challenges-pfizers-oral-rsv-med-prompt-trial-terminations
https://www.fiercebiotech.com/biotech/ongoing-challenges-pfizers-oral-rsv-med-prompt-trial-terminations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Part A: Open-Label Safety & PK

Cohort 1:
Infants 6-36 mos
Single Dose (2.5 mg/kg)

Cohort 2:
Infants 1-6 mos
Single Dose (2.0 mg/kg)

Favorable Safety & PK
DSMB Recommendation

Part B: Double-Blind, Placebo-Controlled

Infants 1-36 mos
Randomized 3:1

Sisunatovir or Placebo
Twice daily for 5 days

Program Discontinued
(Strategic Reasons)

Part C: Expanded Efficacy (Terminated)

Infants 1-36 mos
Randomized 1:1:1

Low-dose Sisunatovir vs.
High-dose Sisunatovir vs.
Placebo

Click to download full resolution via product page

Caption: Workflow of the adaptive REVIRALL1 pediatric trial.
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Experimental Protocols & Methodologies
In Vitro Antiviral Activity Assays

e Plague Reduction Assay:

(¢]

Cell Seeding: HEp-2 cells are seeded in 96-well plates.

o Infection: Confluent cell monolayers are infected with a specific multiplicity of infection
(MOI) of RSV.

o Compound Addition: The viral inoculum is replaced with medium containing serial dilutions
of sisunatovir or a vehicle control.

o Incubation: Plates are incubated for several days to allow for plague formation.

o Staining & Quantification: Cells are fixed and stained (e.g., with crystal violet), and viral
plaques are counted. The ICso is calculated as the drug concentration required to reduce
the number of plaques by 50% compared to the vehicle control.

Viral Load Quantification

e Quantitative Reverse Transcription PCR (RT-gPCR):

o Sample Collection: Nasal wash or nasopharyngeal swab samples are collected from
subjects|[5].

o RNA Extraction: Viral RNA is extracted from the collected samples using a validated
commercial kit.

o Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA
(cDNA).

o gPCR Amplification: The cDNA is amplified using primers and probes specific to a
conserved region of the RSV genome. A standard curve is run in parallel to allow for the
absolute quantification of viral copies per milliliter (copies/mL) or plague-forming unit
equivalents (PFUe/mL)[5].
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Clinical Trial Endpoints

e Primary Endpoints:

o Safety and Tolerability: Assessed through the incidence of adverse events (AES), serious
adverse events (SAEs), and changes in laboratory parameters and vital signs[9].

o Pharmacokinetics: PK parameters including Cmax (maximum concentration), Tmax (time
to maximum concentration), and AUC (area under the curve) are determined from plasma
samples collected at various time points[9].

o Antiviral Efficacy (Adults): The primary efficacy endpoint in the adult challenge study was
the area under the curve (AUC) for viral load as measured by RT-gPCR][5].

e Secondary Endpoints:

o Viral Load: Change from baseline in viral load, peak viral load, and time to viral
clearance[5][9].

o Clinical Symptoms: Changes in clinical symptom scores (e.g., stuffy nose, cough, sore
throat) and objective measures like nasal mucus weight[5].

o Clinical Outcomes (Pediatrics): Endpoints for pediatric trials often include time to
resolution of RSV-related signs and symptoms, length of hospital stay, and need for
supplemental oxygen[4].

Development Logic and Future Outlook

The development pathway for sisunatovir followed a logical progression from promising
preclinical data to a robust proof-of-concept in a healthy adult challenge model. This success
justified the initiation of the more complex and critical pediatric trials in the target patient
population. The adaptive design of the REVIRAL1 study was intended to efficiently determine
the optimal dose and regimen in infants.
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Caption: Sisunatovir's clinical development pathway.

Despite the discontinuation of the sisunatovir program, the compound represents a significant
step forward in the development of direct-acting antivirals for RSV. The challenges
encountered, such as drug-drug interactions, highlight critical considerations for future pediatric
drug development. The potent fusion inhibition mechanism remains a highly viable target for
RSV, and the data from the sisunatovir program will serve as a valuable resource for the
scientific community in the ongoing effort to develop a safe and effective treatment for pediatric
RSV infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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